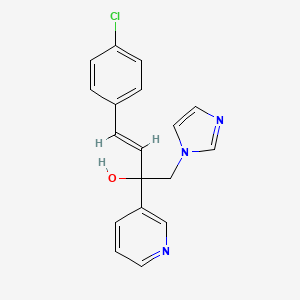
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation reaction.
Formation of the butenol structure: This could be achieved through aldol condensation or similar reactions.
Attachment of the pyridinyl group: This might involve a coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions might target the double bond in the butenol structure, converting it to a single bond.
Substitution: The aromatic rings (chlorophenyl and pyridinyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorophenyl)-1H-imidazole: Lacks the butenol and pyridinyl groups.
1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol: Lacks the chlorophenyl group.
4-(4-chlorophenyl)-2-(3-pyridinyl)-3-buten-2-ol: Lacks the imidazole group.
Uniqueness
The unique combination of the chlorophenyl, imidazole, and pyridinyl groups in 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H16ClN3O |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
(E)-4-(4-chlorophenyl)-1-imidazol-1-yl-2-pyridin-3-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16ClN3O/c19-17-5-3-15(4-6-17)7-8-18(23,13-22-11-10-21-14-22)16-2-1-9-20-12-16/h1-12,14,23H,13H2/b8-7+ |
Clave InChI |
LFZUFGUVKIXHGG-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C(CN2C=CN=C2)(/C=C/C3=CC=C(C=C3)Cl)O |
SMILES canónico |
C1=CC(=CN=C1)C(CN2C=CN=C2)(C=CC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
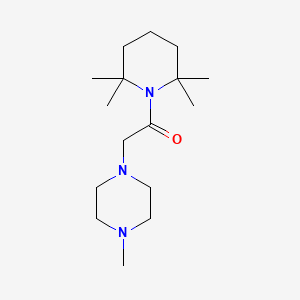
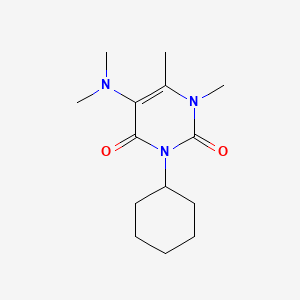
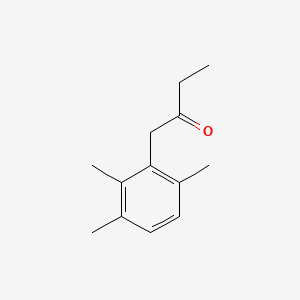


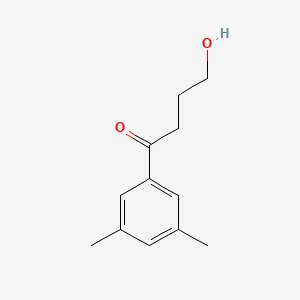
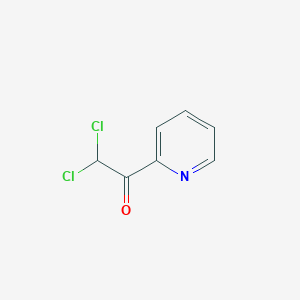
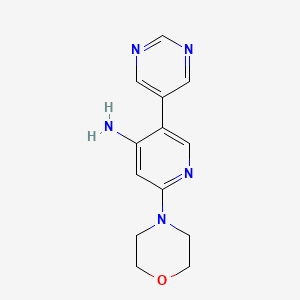
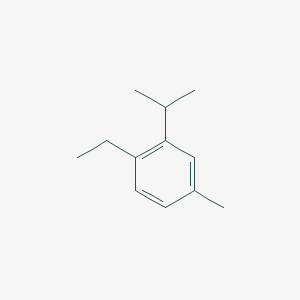
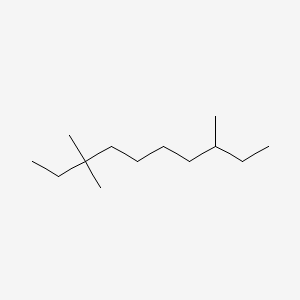

![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
